Ethyl (2S)-2-[([1,1'-biphenyl]-4-yl)methoxy]propanoate
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Overview
Description
Ethyl (2S)-2-[([1,1’-biphenyl]-4-yl)methoxy]propanoate is an organic compound that belongs to the class of esters This compound is characterized by the presence of an ethyl ester group attached to a biphenyl moiety through a methoxy linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2S)-2-[([1,1’-biphenyl]-4-yl)methoxy]propanoate typically involves the esterification of (2S)-2-[([1,1’-biphenyl]-4-yl)methoxy]propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of Ethyl (2S)-2-[([1,1’-biphenyl]-4-yl)methoxy]propanoate may involve continuous flow processes to enhance efficiency and yield. The use of microreactor technology can facilitate the precise control of reaction parameters, leading to a more sustainable and scalable production method.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2S)-2-[([1,1’-biphenyl]-4-yl)methoxy]propanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The biphenyl moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: (2S)-2-[([1,1’-biphenyl]-4-yl)methoxy]propanoic acid.
Reduction: (2S)-2-[([1,1’-biphenyl]-4-yl)methoxy]propanol.
Substitution: Various substituted biphenyl derivatives depending on the substituent used.
Scientific Research Applications
Ethyl (2S)-2-[([1,1’-biphenyl]-4-yl)methoxy]propanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl (2S)-2-[([1,1’-biphenyl]-4-yl)methoxy]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl moiety can engage in π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release the active acid form, which may exert its effects through various biochemical pathways.
Comparison with Similar Compounds
Ethyl (2S)-2-[([1,1’-biphenyl]-4-yl)methoxy]propanoate can be compared with other similar compounds, such as:
Methyl (2S)-2-[([1,1’-biphenyl]-4-yl)methoxy]propanoate: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl (2S)-2-[([1,1’-biphenyl]-4-yl)methoxy]butanoate: Similar structure but with a butanoate ester group instead of a propanoate ester.
Ethyl (2S)-2-[([1,1’-biphenyl]-4-yl)methoxy]acetate: Similar structure but with an acetate ester group instead of a propanoate ester.
The uniqueness of Ethyl (2S)-2-[([1,1’-biphenyl]-4-yl)methoxy]propanoate lies in its specific ester linkage and the resulting physicochemical properties, which can influence its reactivity and interactions in various applications.
Properties
CAS No. |
663174-52-5 |
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Molecular Formula |
C18H20O3 |
Molecular Weight |
284.3 g/mol |
IUPAC Name |
ethyl (2S)-2-[(4-phenylphenyl)methoxy]propanoate |
InChI |
InChI=1S/C18H20O3/c1-3-20-18(19)14(2)21-13-15-9-11-17(12-10-15)16-7-5-4-6-8-16/h4-12,14H,3,13H2,1-2H3/t14-/m0/s1 |
InChI Key |
DCJHKEFYDLABAV-AWEZNQCLSA-N |
Isomeric SMILES |
CCOC(=O)[C@H](C)OCC1=CC=C(C=C1)C2=CC=CC=C2 |
Canonical SMILES |
CCOC(=O)C(C)OCC1=CC=C(C=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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